molecular formula C11H7Br2ClN2O B14078965 4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone

4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone

Cat. No.: B14078965
M. Wt: 378.45 g/mol
InChI Key: WGTPGPCGCNNKCX-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone typically involves the bromination of a pyridazinone precursor. One common method includes the reaction of 2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities and properties.

Scientific Research Applications

4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and antihypertensive agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromo-2H-1,2,3-triazole: Another brominated heterocyclic compound with similar reactivity.

    4,5-Dibromo-2-[(4-chlorophenyl)methyl]-3(2H)-pyridazinone: A closely related compound with a different substitution pattern on the phenyl ring.

Uniqueness

4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H7Br2ClN2O

Molecular Weight

378.45 g/mol

IUPAC Name

4,5-dibromo-2-[(2-chlorophenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C11H7Br2ClN2O/c12-8-5-15-16(11(17)10(8)13)6-7-3-1-2-4-9(7)14/h1-5H,6H2

InChI Key

WGTPGPCGCNNKCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Br)Br)Cl

Origin of Product

United States

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